molecular formula C20H20N2O3S B4999462 ethyl 4-(3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4999462
M. Wt: 368.5 g/mol
InChI Key: XASXMKQIYGMQJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrimidine derivatives, including compounds structurally related to ethyl 4-(3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, often involves multicomponent reactions. These synthesis processes can include the three-component condensation of thiourea, ethyl acetoacetate, and anisaldehyde or other aromatic aldehydes to yield various substituted pyrimidine derivatives (Fazylov et al., 2016).

Molecular Structure Analysis

The crystal and molecular structures of these compounds have been determined using methods such as X-ray diffraction, revealing significant details about their geometry. For example, the crystal structure analysis of a related compound showed the dihedral angle between the planes of the aryl and dihydropyrimidine rings and identified specific conformations and stabilizing interactions (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, leading to the formation of new derivatives with potential biological activities. Reactions may include interactions with aromatic aldehydes to yield styryl derivatives, highlighting the reactive nature of the pyrimidine core and its potential for functionalization (Fazylov et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be interesting to explore its synthesis, characterize its structure and properties in more detail, and investigate its potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-25-19(23)16-17(13-8-5-4-6-9-13)21-20(26)22-18(16)14-10-7-11-15(12-14)24-2/h4-12,18H,3H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASXMKQIYGMQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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